molecular formula C5H3N3S B573952 [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) CAS No. 174762-10-8

[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI)

Cat. No.: B573952
CAS No.: 174762-10-8
M. Wt: 137.16
InChI Key: DNWLQCBSEZHTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is a bicyclic heterocyclic compound featuring a fused thiadiazole and pyridine ring system. Its unique structure confers electron-deficient properties, making it a valuable acceptor unit in conjugated polymers and organic electronic materials . The compound’s synthesis typically involves cyclization reactions or click chemistry for hybrid functionalization .

Properties

IUPAC Name

thiadiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-2-6-3-5-4(1)7-8-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWLQCBSEZHTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazonoyl Halides with Thiosemicarbazides

A foundational method for constructing the thiadiazole core involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives. In one protocol, methyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate undergoes cyclization in the presence of triethylamine (TEA) and dioxane under reflux conditions . This reaction proceeds via the in situ generation of a thiohydrazonate intermediate, which undergoes intramolecular cyclization to form the thiadiazole ring. The elimination of methanthiol or benzylthiol completes the aromatization, yielding Thiadiazolo[5,4-c]pyridine derivatives in 73–79% yields .

Critical parameters include:

  • Solvent system : Dioxane or dimethylformamide (DMF) for optimal solubility of intermediates.

  • Catalyst : Triethylamine (1.4 mL per 10 mmol substrate) to deprotonate intermediates and accelerate cyclization .

  • Temperature : Reflux (105°C) to drive the reaction to completion within 8–10 hours .

This method is notable for avoiding chromatographic purification, as intermediates precipitate directly from the reaction mixture .

Friedel-Crafts Acylation Followed by Aromatization

An alternative route leverages Friedel-Crafts acylation to install substituents prior to thiadiazole formation. Starting with α-pyrroloacetonitriles, treatment with methyl chlorooxoacetate in dichloromethane at 0°C generates a ketone intermediate . Subsequent Pd-catalyzed hydrogenation (10% Pd/C, H₂ at 50 psi) reduces the nitrile group to an amine, which undergoes oxidative aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C . While originally developed for pyrrolo[1,2-a]pyrazines, this method adapts well to thiadiazolo-pyridines by substituting the nitrile precursor with thiadiazole-containing analogs .

Key advantages:

  • Functional group tolerance : Alkyl, aryl, and heteroaryl substituents are compatible .

  • Yield : 51–68% over three steps, with no intermediate purification required .

One-Pot Synthesis via Hydrazonoyl Halide Coupling

A one-pot synthesis reported in Helvetica Chimica Acta (1980) involves the coupling of 2-amino-6-methoxybenzothiazole with diazonium salts . The reaction proceeds through diazo coupling at the 5-position of the benzothiazole, followed by cyclization with phosphorus oxychloride (POCl₃) to form the thiadiazole ring . This method achieves moderate yields (45–55%) but requires stringent temperature control (−5°C to 0°C) during diazonium salt formation .

Optimization insights :

  • Diazonium stability : Use of p-toluenesulfonic acid (p-TsOH) stabilizes reactive diazonium intermediates .

  • Cyclization agent : POCl₃ in dichloroethane at reflux (80°C) for 4 hours ensures complete ring closure .

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-synthetic modification of Thiadiazolo[5,4-c]pyridine is achieved via palladium-catalyzed cross-coupling. For example, bromination at the 4-position using N-bromosuccinimide (NBS) in acetonitrile enables Suzuki-Miyaura coupling with aryl boronic acids . This method, adapted from Skerlj et al. (2013), employs Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 70°C, affording biaryl derivatives in 60–75% yields .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Limitations
Cyclocondensation Hydrazonoyl halidesTEA, dioxane, reflux73–79Requires anhydrous conditions
Friedel-Crafts α-PyrroloacetonitrilesDDQ, Pd/C, H₂51–68Multi-step protocol
One-Pot 2-Amino-6-methoxybenzothiazolePOCl₃, diazonium salts45–55Low functional group tolerance
Cross-Coupling Brominated derivativesPd(PPh₃)₄, aryl boronic acids60–75Sensitivity to oxygen

Mechanistic Insights and Challenges

The formation of the thiadiazole ring hinges on the nucleophilic attack of sulfur on adjacent carbon atoms, followed by cyclodehydration. In hydrazonoyl halide-based routes, the thiohydrazonate intermediate (generated from TEA-mediated deprotonation) undergoes a 5-endo-dig cyclization to form the thiadiazole core . Competing pathways, such as the formation of triazoles, are mitigated by using electron-deficient hydrazonoyl halides .

A persistent challenge is the regioselectivity of substituents. For instance, DDQ-mediated aromatization favors the 5,4-c isomer over the 4,5-c variant due to steric hindrance from the pyridine nitrogen .

Scalability and Industrial Applications

The cyclocondensation method (Method 1) is the most scalable, with kilogram-scale demonstrations in patent WO2013/91502 . Critical adjustments for scale-up include:

  • Solvent recovery : Dioxane is distilled and reused to reduce costs .

  • Catalyst recycling : Pd/C is filtered and reactivated via hydrogen treatment .

Scientific Research Applications

Chemistry: In organic synthesis, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) serves as a building block for the construction of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

Industry: In the materials science industry, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is used in the design of novel materials with specific electronic properties. It can be incorporated into polymers and other materials to enhance their conductivity and stability.

Mechanism of Action

The mechanism by which [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) exerts its effects involves interactions with various molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

The positioning of the thiadiazole ring relative to the pyridine moiety critically influences electronic properties. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Thiadiazolo-Pyridine Derivatives

Compound Structure Bandgap (eV) Charge Mobility (cm²/Vs) Key Applications References
[1,2,3]Thiadiazolo[5,4-c]pyridine Thiadiazolo[5,4-c] Data pending Data pending Under investigation
Thiadiazolo[3,4-c]pyridine Thiadiazolo[3,4-c] 1.42 10⁻²–10⁻¹ Electrochromic polymers
DTPA-BTN (Thiadiazolo[3,4-c]pyridine derivative) [1,2,5]-Thiadiazolo[3,4-c] N/A N/A Organelle tracking probes
Pyrano[3,4-c]pyridine hybrids Pyrano[3,4-c]pyridine N/A N/A Anticonvulsant agents

Key Observations:

  • Electronic Properties : Thiadiazolo[3,4-c]pyridine-based polymers exhibit low bandgaps (~1.42 eV) and fast-switching electrochromic behavior, attributed to strong electron-withdrawing effects . In contrast, [1,2,3]Thiadiazolo[5,4-c]pyridine’s electronic profile remains underexplored but is hypothesized to differ due to altered ring fusion geometry.
  • Charge Transport: Single-crystal nanowires of thiadiazolo[3,4-c]pyridine derivatives demonstrate ultrahigh hole mobility (~10⁻²–10⁻¹ cm²/Vs), critical for organic field-effect transistors (OFETs) . No analogous data exists for the [5,4-c] isomer.
  • Biological Activity: Pyrano[3,4-c]pyridine hybrids linked to 1,2,3-triazole units show anticonvulsant activity (e.g., PTZ seizure suppression) but lack the electronic applications of thiadiazolo derivatives .

Biological Activity

[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, potential as an antimicrobial agent, and other pharmacological effects.

Chemical Structure and Properties

The compound [1,2,3]thiadiazolo[5,4-c]pyridine features a unique bicyclic structure that contributes to its biological activity. The thiadiazole ring is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazolo[5,4-c]pyridine exhibit significant anticancer activity against various cancer cell lines.

Case Studies

  • Inhibition of c-KIT Mutants : A study synthesized novel thiazolo[5,4-b]pyridine derivatives that inhibit the c-KIT enzyme, particularly effective against imatinib-resistant mutations. The compound 6r showed an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant and a GI50 of 1.15 μM on HMC1.2 cells harboring these mutations, outperforming imatinib by 23.6-fold in anti-proliferative activity .
  • Topoisomerase Inhibition : Another investigation explored various pyridine derivatives for their anticancer properties through topoisomerase inhibition. The synthesized compounds exhibited promising results against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. Notably, one derivative demonstrated an IC50 of 2.03 μM against HTC-116 cells, indicating strong cytotoxicity .

Antimicrobial Activity

Thiadiazole derivatives have also shown broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and possess antifungal properties.

  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, [1,2,3]thiadiazolo[5,4-c]pyridine exhibits various pharmacological effects:

  • Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation markers in vitro.
  • Anticonvulsant Activity : Thiadiazole compounds have shown promise in models of epilepsy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazolo[5,4-c]pyridine derivatives. Modifications to the thiadiazole and pyridine rings can significantly impact their potency and selectivity towards biological targets.

CompoundActivity TypeIC50/Activity LevelReference
6r c-KIT InhibitorIC50 = 4.77 μM (c-KIT V560G/D816V)
4h Anticancer (HTC-116)IC50 = 2.03 μM
Various DerivativesAntimicrobialVariable efficacyGeneral Findings

Q & A

Q. What are the recommended handling protocols for [1,2,3]Thiadiazolo[5,4-c]pyridine to ensure laboratory safety?

  • Methodological Answer : Handling requires strict adherence to PPE guidelines:
  • Eye/Face Protection : Use NIOSH/EN 166-compliant goggles and face shields.
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body lab coats.
  • Respiratory Protection : Use N100 (US) or P3 (EU) respirators if ventilation is insufficient.
  • Environmental Controls : Avoid drainage contamination; store in cool, dry conditions.
  • Stability: The compound is stable under recommended storage but may degrade over time .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation of [1,2,3]Thiadiazolo[5,4-c]pyridine derivatives?

  • Methodological Answer :
  • Cross-Coupling Reactions : Use Suzuki-Miyaura or Sonogashira couplings to introduce functional groups for enhanced NMR signal resolution.
  • Crystallography : Co-crystallize with heavy atoms (e.g., bromine) for X-ray diffraction to resolve ambiguities in fused-ring systems.
  • IR Spectroscopy : Focus on thiadiazole-specific peaks (e.g., 1350–1450 cm⁻¹ for S–N stretching) to confirm core integrity .

Q. What synthetic routes are effective for producing [1,2,3]Thiadiazolo[5,4-c]pyridine scaffolds?

  • Methodological Answer :
  • Cyclocondensation : React pyridine precursors with sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres.
  • One-Pot Synthesis : Acetic acid-driven methods enable efficient formation of dihydro derivatives with yields >70% under reflux (100–120°C) .

Advanced Research Questions

Q. How can computational methods like DFT guide the design of [1,2,3]Thiadiazolo[5,4-c]pyridine-based conjugated polymers for solar cells?

  • Methodological Answer :
  • Bandgap Tuning : DFT predicts bandgaps of 1.1–1.2 eV for donor-acceptor polymers, aligning with experimental electrochromic data.
  • Oligomer Extrapolation : Model hexamer structures to approximate polymer properties (e.g., HOMO-LUMO levels) for optimal photon absorption.
  • Non-Radiative Decay : Enhance photothermal conversion by introducing selenium substituents to increase spin-orbit coupling .

Q. What strategies resolve contradictions in reported electronic properties of thiadiazolo-pyridine derivatives across studies?

  • Methodological Answer :
  • Batch Consistency : Verify purity via HPLC (>95%) to exclude side-product interference.
  • Environmental Factors : Control humidity during electrochromic polymer synthesis to prevent hydrolysis of thiadiazole rings.
  • Cross-Validation : Compare UV-Vis spectra (λₐᵦₛ ~500–600 nm) with cyclic voltammetry to confirm redox stability .

Q. How does the thiadiazolo-pyridine core enhance NO₂ sensitivity in organic transistors for neuromorphic applications?

  • Methodological Answer :
  • Charge Transfer : NO₂ acts as an electron-withdrawing dopant, increasing hole carrier density in poly[cyclopenta-dithiophene-alt-thiadiazolo-pyridine] films.
  • Dynamic Response : Calibrate transistor thresholds using NO₂ concentrations (10–100 ppm) to mimic synaptic plasticity.
  • Long-Term Stability : Encapsulate devices with PDMS to mitigate oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.